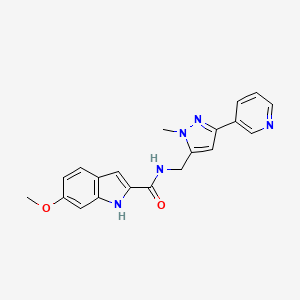

6-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-25-15(9-18(24-25)14-4-3-7-21-11-14)12-22-20(26)19-8-13-5-6-16(27-2)10-17(13)23-19/h3-11,23H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEJDMJRUDTIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of an indole core substituted with a methoxy group and a pyrazole moiety linked through a methyl chain to a pyridine ring. This unique arrangement contributes to its pharmacological properties.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Many derivatives of pyrazole and indole have shown promising results against different cancer cell lines.

- Anti-inflammatory Effects : Pyrazole derivatives are noted for their ability to modulate inflammatory responses.

- Antimicrobial Properties : Some studies suggest potential against bacterial and fungal strains.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

-

In Vitro Studies :

- A study evaluated the compound against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, reporting GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .

- Another investigation revealed that derivatives with similar scaffolds showed IC50 values ranging from 0.04 to 11.4 µM against K562 (leukemia) and other cancer cell lines .

- Mechanism of Action :

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored as well:

Findings

- In a comparative study, similar pyrazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting that the compound may exert similar effects .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of the compound:

| Property | Value |

|---|---|

| Molecular Weight | 329.38 g/mol |

| Solubility | Soluble in DMSO |

| Toxicity | Low at therapeutic doses |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Available Evidence

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Table 1: Key Structural Analogues and Their Features

* Molecular formula and weight estimated based on structural similarity to compound.

Substituent-Driven Differences in Properties

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 6-methoxy group (electron-donating) contrasts with the 6-trifluoromethyl group in the nicotinamide analogue . The biphenyl analogue (A1251865) incorporates chloro and trifluoromethyl groups, increasing hydrophobicity and steric bulk compared to the target compound’s simpler methoxy substitution.

Backbone Flexibility and Steric Effects: The adamantane-containing compound (A1327306) has a rigid, bulky structure, which may reduce membrane permeability compared to the target compound’s more flexible pyridinyl-pyrazole linker.

Molecular Weight and Drug-Likeness :

- The target compound’s estimated molecular weight (~348 g/mol) falls within Lipinski’s "Rule of Five" guidelines (<500 g/mol), unlike the adamantane derivative (743.94 g/mol), which exceeds this threshold and may face bioavailability challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.